molecular formula C16H17N5O3S B10960616 N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxamide

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxamide

Cat. No.: B10960616
M. Wt: 359.4 g/mol
InChI Key: XOFUZPWNRGSEFK-UHFFFAOYSA-N
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Description

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxamide is a complex organic compound with a unique structure that includes a benzothiophene ring, a pyrazole ring, and various functional groups such as cyano, methyl, and nitro groups

Preparation Methods

The synthesis of N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxamide involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the benzothiophene ring, followed by the introduction of the cyano and methyl groups. The pyrazole ring is then synthesized and attached to the benzothiophene ring. Finally, the nitro group is introduced, and the carboxamide group is formed. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, as well as the use of catalysts to accelerate the reactions.

Chemical Reactions Analysis

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the nitro group to an amine group.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. For example, halogenation can introduce halogen atoms into the molecule.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.

Scientific Research Applications

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of functional groups such as the cyano and nitro groups can influence the compound’s reactivity and binding affinity, leading to various biological effects.

Properties

Molecular Formula

C16H17N5O3S

Molecular Weight

359.4 g/mol

IUPAC Name

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1,5-dimethyl-4-nitropyrazole-3-carboxamide

InChI

InChI=1S/C16H17N5O3S/c1-8-4-5-10-11(7-17)16(25-12(10)6-8)18-15(22)13-14(21(23)24)9(2)20(3)19-13/h8H,4-6H2,1-3H3,(H,18,22)

InChI Key

XOFUZPWNRGSEFK-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=NN(C(=C3[N+](=O)[O-])C)C

Origin of Product

United States

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